2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
Overview
Description
2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound It belongs to the class of naphthyridines, which are known for their diverse biological and chemical properties
Mechanism of Action
Target of Action
It is known that naphthyridines, the class of compounds to which it belongs, have a wide range of pharmacological activities, including anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It is known that the specific and differential functionalization of the naphthyridine core can lead to specific activity .
Biochemical Analysis
Biochemical Properties
2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting various metabolic pathways. For instance, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on cells are multifaceted. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, key regulators of cell signaling pathways. By doing so, this compound can affect processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of enzymes, blocking substrate access and preventing catalytic activity. Additionally, this compound can interact with biomolecules such as DNA and RNA, affecting their structure and function. This compound has also been shown to modulate the activity of transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Additionally, chronic exposure to high doses of this compound can result in cumulative toxicity, affecting multiple organ systems .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The interaction of this compound with metabolic enzymes can also affect the levels of key metabolites, influencing cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound within tissues, affecting its localization and biological activity .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the bromination of 5,6,7,8-tetrahydro-1,6-naphthyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above can be adapted for larger-scale production by optimizing reaction conditions and using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Scientific Research Applications
2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.
Synthetic Organic Chemistry: Acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
1,6-Naphthyridine: A parent compound with similar structural features but lacking the bromine atom.
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine: An isomer with the bromine atom in a different position.
5,6,7,8-Tetrahydro-1,6-naphthyridine: The non-brominated version of the compound.
Uniqueness: 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of various bioactive molecules and a subject of interest in medicinal chemistry research.
Properties
IUPAC Name |
2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-2,10H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQIWZONSZRNOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653326 | |
Record name | 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944709-52-8 | |
Record name | 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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